molecular formula C6H6N2O4 B1455569 Methyl 4,6-dihydroxypyridazine-3-carboxylate CAS No. 372118-00-8

Methyl 4,6-dihydroxypyridazine-3-carboxylate

Cat. No.: B1455569
CAS No.: 372118-00-8
M. Wt: 170.12 g/mol
InChI Key: SHJHUIKJFYHTDY-UHFFFAOYSA-N
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Description

Methyl 4,6-dihydroxypyridazine-3-carboxylate is a chemical compound with the molecular formula C6H6N2O4 It is a derivative of pyridazine, characterized by the presence of two hydroxyl groups at positions 4 and 6, and a carboxylate ester group at position 3

Mechanism of Action

In terms of its pharmacokinetic properties, it is predicted to have high gastrointestinal absorption . . This suggests that it may have a lower potential for drug-drug interactions.

The compound is also predicted to be very soluble, with a solubility of 45.5 mg/ml . This could potentially influence its distribution and excretion in the body.

Biochemical Analysis

Biochemical Properties

Methyl 4,6-dihydroxypyridazine-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with oxidoreductases, which are enzymes involved in oxidation-reduction reactions. The nature of these interactions often involves the formation of hydrogen bonds and other non-covalent interactions, which can alter the enzyme’s conformation and activity .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in metabolic processes, thereby impacting cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it has been found to inhibit certain kinases by binding to their active sites, thereby preventing substrate phosphorylation. This inhibition can lead to changes in gene expression and subsequent cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it can degrade under extreme conditions such as high temperature or pH. Long-term studies have shown that prolonged exposure to the compound can lead to sustained changes in cellular function, including alterations in cell cycle progression and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing metabolic activity and reducing oxidative stress. At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which are crucial for the metabolism of various endogenous and exogenous compounds. These interactions can influence metabolic flux and alter the levels of specific metabolites, thereby impacting overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It has been found to interact with membrane transporters such as ABC transporters, which facilitate its movement across cellular membranes. This interaction can affect the compound’s localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is often directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can be localized to the mitochondria, where it influences mitochondrial function and energy production. This localization is essential for its role in modulating cellular metabolism and signaling pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4,6-dihydroxypyridazine-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of 4,6-dihydroxypyridazine with methyl chloroformate under basic conditions. The reaction typically proceeds as follows:

  • Dissolve 4,6-dihydroxypyridazine in a suitable solvent such as dichloromethane.
  • Add a base, such as triethylamine, to the solution.
  • Slowly add methyl chloroformate to the reaction mixture while maintaining a low temperature.
  • Stir the reaction mixture for several hours until the reaction is complete.
  • Purify the product by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,6-dihydroxypyridazine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form dihydropyridazine derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

    Oxidation: Formation of 4,6-dioxopyridazine-3-carboxylate.

    Reduction: Formation of 4,6-dihydroxydihydropyridazine-3-carboxylate.

    Substitution: Formation of 4,6-dihalo or 4,6-dialkylpyridazine-3-carboxylate derivatives.

Scientific Research Applications

Methyl 4,6-dihydroxypyridazine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex pyridazine derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-aminopyridazine-3-carboxylate
  • Methyl 6-methoxypyridazine-3-carboxylate
  • Methyl 5-methylpyridazine-3-carboxylate

Uniqueness

Methyl 4,6-dihydroxypyridazine-3-carboxylate is unique due to the presence of hydroxyl groups at positions 4 and 6, which confer distinct chemical reactivity and biological activity compared to other pyridazine derivatives. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 4-hydroxy-6-oxo-1H-pyridazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O4/c1-12-6(11)5-3(9)2-4(10)7-8-5/h2H,1H3,(H2,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHJHUIKJFYHTDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NNC(=O)C=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80717801
Record name Methyl 4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80717801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

372118-00-8
Record name Methyl 4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80717801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4,6-dihydroxypyridazine-3-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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